1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a quinoline moiety, a pyrrolidine ring, and a pyridinone structure. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis, followed by further functionalization to introduce the pyrrolidine and pyridinone groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Conjugation Reactions: These reactions can involve the formation of carbon-carbon double bonds or the addition of functional groups to the quinoline ring.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced pyridinone structures, substituted pyrrolidine rings, and conjugated quinoline compounds.
Scientific Research Applications
1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound could be explored for its therapeutic potential in these areas.
Industry: It can be used in the development of new materials, catalysts, and dyes due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, modulating their activity. The pyrrolidine and pyridinone groups may enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Quinoline-2-one derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Pyrrolidine-1-carbonyl derivatives: These compounds feature the pyrrolidine ring but may have different carbonyl groups and substituents.
Pyridin-2(1H)-one derivatives: These compounds have the pyridinone structure but vary in their additional functional groups and substituents.
Uniqueness: 1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to its combination of quinoline, pyrrolidine, and pyridinone moieties, which contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
1-methyl-3-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-11-4-6-16(19(22)24)20(25)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)21-18/h2-9,11,15H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJYANRDZSUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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